Cas no 66679-42-3 (2-fluorohexan-1-amine)

2-fluorohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-fluorohexan-1-amine
- EN300-1855999
- AKOS006360484
- 66679-42-3
- SCHEMBL18677859
-
- インチ: 1S/C6H14FN/c1-2-3-4-6(7)5-8/h6H,2-5,8H2,1H3
- InChIKey: OROGPYMCEJOHOF-UHFFFAOYSA-N
- SMILES: FC(CN)CCCC
計算された属性
- 精确分子量: 119.111027613g/mol
- 同位素质量: 119.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 4
- 複雑さ: 47.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 26Ų
2-fluorohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855999-2.5g |
2-fluorohexan-1-amine |
66679-42-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1855999-10.0g |
2-fluorohexan-1-amine |
66679-42-3 | 10g |
$5037.0 | 2023-05-27 | ||
Enamine | EN300-1855999-5g |
2-fluorohexan-1-amine |
66679-42-3 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1855999-1.0g |
2-fluorohexan-1-amine |
66679-42-3 | 1g |
$1172.0 | 2023-05-27 | ||
Enamine | EN300-1855999-0.1g |
2-fluorohexan-1-amine |
66679-42-3 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1855999-5.0g |
2-fluorohexan-1-amine |
66679-42-3 | 5g |
$3396.0 | 2023-05-27 | ||
Enamine | EN300-1855999-1g |
2-fluorohexan-1-amine |
66679-42-3 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1855999-0.05g |
2-fluorohexan-1-amine |
66679-42-3 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1855999-0.5g |
2-fluorohexan-1-amine |
66679-42-3 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1855999-0.25g |
2-fluorohexan-1-amine |
66679-42-3 | 0.25g |
$774.0 | 2023-09-18 |
2-fluorohexan-1-amine 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
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8. Back matter
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
2-fluorohexan-1-amineに関する追加情報
2-Fluorohexan-1-Amine (CAS No. 66679-42-3): A Comprehensive Overview
Introduction to 2-Fluorohexan-1-Amine
2-fluorohexan-1-amine, also known by its CAS registry number 66679-42-3, is an organic compound with a unique chemical structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of amines, specifically primary amines, and contains a fluorine atom at the second position of the hexane chain. The presence of fluorine introduces distinct electronic and steric properties, making it a versatile molecule for research and development in fields such as materials science, pharmaceuticals, and catalysis. Recent studies have highlighted its potential in biomedical applications and nanotechnology, further underscoring its importance in modern chemistry.
Chemical Structure and Properties
The molecular formula of 2-fluorohexan-1-amine is C₆H₁₃FN, with a molecular weight of approximately 115.15 g/mol. Its structure consists of a six-carbon chain (hexane) where the first carbon is bonded to an amino group (-NH₂), and the second carbon bears a fluorine atom. This arrangement imparts hydrophilic properties due to the amino group and electrophilic characteristics from the fluorine atom, creating a balance between polar and non-polar regions within the molecule. The compound is typically a colorless liquid with a boiling point around 105°C at standard pressure, making it suitable for various synthetic processes.
Synthesis and Manufacturing
The synthesis of 2-fluorohexan-1-amine involves several methods, including nucleophilic substitution reactions and catalytic hydrogenation. One common approach is the alkylation of ammonia or primary amines with appropriately substituted alkyl halides. For instance, reacting fluorinated hexane derivatives with ammonia under specific conditions can yield high-purity 2-fluorohexan-1-amine. Recent advancements in catalytic systems have improved the efficiency of these reactions, reducing by-products and enhancing yield. The use of transition metal catalysts, such as palladium or nickel, has been particularly effective in optimizing reaction pathways.
Applications in Materials Science and Nanotechnology
One of the most promising applications of 2-fluorohexan-1-amines lies in materials science, particularly in the development of novel polymers and surfactants. The compound's ability to form stable amide bonds makes it an ideal precursor for synthesizing polyamides with tailored mechanical properties. Researchers have explored its use in creating biodegradable polymers for packaging materials, which aligns with current trends toward sustainable chemistry.
In nanotechnology, 2-fluorohexan-1-amines serve as versatile building blocks for constructing nanoparticles with controlled surface functionalities. The fluorine atom facilitates interactions with hydrophobic surfaces, enabling applications in drug delivery systems and imaging agents. Recent studies have demonstrated its potential as a stabilizing agent for gold nanoparticles, enhancing their stability under physiological conditions.
Biomedical Applications: Drug Development and Biotechnology
The role of 2-fluorohexan-1-amines in drug development has been increasingly recognized due to its ability to modulate pharmacokinetic properties. Fluorinated compounds often exhibit improved bioavailability and metabolic stability compared to their non-fluorinated counterparts. For instance, researchers have investigated its use as an intermediate in synthesizing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders.
In biotechnology, this compound has been employed as a reagent in peptide synthesis, where its amino group reacts selectively with carboxylic acids to form amide bonds. This property has made it valuable in constructing peptide libraries for high-throughput screening applications.
Environmental Considerations and Safety Profile
While 2-fluorohexan-1-amines offers numerous benefits, understanding its environmental impact is crucial for sustainable practices. Studies indicate that this compound biodegrades moderately under aerobic conditions but may persist in certain environmental compartments if not managed properly. Regulatory agencies recommend minimizing exposure through proper handling procedures and waste management practices.
In terms of safety, this compound exhibits low acute toxicity but may cause irritation upon prolonged skin or eye contact. Handling should be done using appropriate personal protective equipment (PPE), including gloves and goggles.
Conclusion: Future Prospects for 2-Fluorohexan-1-Amine (CAS No. 66679-42-3)
The versatility of 2-fluorohexan--amine (CAS No. 66679--3) makes it a valuable compound across multiple disciplines. Its unique chemical properties continue to drive innovation in materials science, nanotechnology, and biomedical research. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even more significant role in shaping future technologies.
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